molecular formula C6H6ClFN2 B144625 4-Chloro-5-fluorobenzene-1,2-diamine CAS No. 139512-70-2

4-Chloro-5-fluorobenzene-1,2-diamine

Cat. No. B144625
M. Wt: 160.58 g/mol
InChI Key: BSMPRJISGCTCDC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including chlorination, acetylation, nitration, and hydrolysis. For example, the chlorination of 4-methylbenzene-1,2-diamine leads to the formation of various chlorinated products, including pentachloro ketone . Similarly, 4-fluoroaniline can undergo acetylation, nitration, and hydrolysis to afford 4-fluoro-2-nitroaniline, which upon reduction yields a diamine that can be further reacted with carbon disulphide to give 5-fluorobenzimidazolyl-2-thione . These methods could potentially be adapted for the synthesis of 4-Chloro-5-fluorobenzene-1,2-diamine by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds related to 4-Chloro-5-fluorobenzene-1,2-diamine can be complex, with X-ray crystal structure determinations providing detailed insights . The presence of substituents like chloro and fluoro groups can influence the geometry and electronic structure of the benzene ring, affecting the overall reactivity and properties of the compound.

Chemical Reactions Analysis

The chemical reactions of related compounds involve various transformations. For instance, the reaction of 5-fluorobenzimidazolyl-2-thione with chloroacetic acid leads to the formation of thiazolo[3,2-a]benzimidazol-3(2H)-ones . These reactions are indicative of the reactivity of the amino and thione groups, which are also present in 4-Chloro-5-fluorobenzene-1,2-diamine, suggesting that similar cyclization and condensation reactions may be possible.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 4-Chloro-5-fluorobenzene-1,2-diamine, such as their solubility, thermal stability, and moisture absorption, are influenced by their molecular structure. For example, soluble fluoro-polyimides derived from aromatic diamines exhibit excellent thermal stability and low moisture absorption . The presence of halogen atoms, such as chlorine and fluorine, can significantly affect these properties by altering intermolecular interactions and electronic distribution.

Scientific Research Applications

Electrochemical Fluorination in Aromatic Compounds

The study by Horio et al. (1996) delves into the electrochemical fluorination of aromatic compounds, providing insights into the fluorination mechanisms of halobenzenes, including chloro and fluoro-substituted variants. This research is significant in understanding the formation and behavior of compounds like 4-Chloro-5-fluorobenzene-1,2-diamine in electrochemical environments (Horio et al., 1996).

FTIR and FT-Raman Spectral Analysis

Ilango et al. (2008) explored the use of FTIR and FT-Raman spectroscopy in analyzing the properties of chloro and bromo substituted fluoroarenes. This type of analysis is crucial for understanding the structural and vibrational properties of compounds like 4-Chloro-5-fluorobenzene-1,2-diamine (Ilango et al., 2008).

Regioselective Ortho-lithiation in Fluoroarenes

Mongin and Schlosser's study (1996) on the deprotonation of fluoroarenes, including those with chlorine or bromine substituents, is crucial for the synthesis of compounds like 4-Chloro-5-fluorobenzene-1,2-diamine. Their research highlights the potential of such reactions in organic synthesis and the creation of new chemical entities (Mongin & Schlosser, 1996).

Synthesis of Soluble Fluoro-polyimides

Research by Xie et al. (2001) on synthesizing soluble fluoro-polyimides using fluorine-containing aromatic diamines, like 4-Chloro-5-fluorobenzene-1,2-diamine, provides insights into the development of materials with high thermal stability and low moisture absorption. Such research is vital for advancing materials science and engineering (Xie et al., 2001).

Organometallic Chemistry and Catalysis

Pike et al. (2017) discussed the use of partially fluorinated benzenes in organometallic chemistry, highlighting their role as solvents or ligands in transition-metal-based catalysis. The study's findings are relevant to understanding the chemical behavior and applications of 4-Chloro-5-fluorobenzene-1,2-diamine in such contexts (Pike et al., 2017).

Safety And Hazards

4-Chloro-5-fluorobenzene-1,2-diamine is considered hazardous . It has GHS07 pictograms and the signal word is "Warning" . The hazard statements are H302-H319 . The precautionary statements are P305+P351+P338 .

properties

IUPAC Name

4-chloro-5-fluorobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClFN2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSMPRJISGCTCDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70927876
Record name 4-Chloro-5-fluorobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70927876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-fluorobenzene-1,2-diamine

CAS RN

132942-81-5, 139512-70-2
Record name 4-Chloro-5-fluorobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70927876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-5-fluorobenzene-1,2-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
LL Major, TK Smith - Molecular biology international, 2011 - downloads.hindawi.com
Inositol-3-phosphate synthase (INO1) has previously been genetically validated as a drug target against Trypanosoma brucei, the causative agent of African sleeping sickness. …
Number of citations: 16 downloads.hindawi.com
TK Smith, LL Major - Molecular …, 2011 - research-repository.st-andrews.ac …
Inositol-3-phosphate synthase (INO1) has previously been genetically validated as a drug target against Trypanosoma brucei, the causative agent of African sleeping sickness. …
LL Major, TK Smith - 2011 - beta-static.fishersci.com
Human African Trypanosomiasis (HAT), also called African sleeping sickness, is caused by the extracellular protozoan parasite Trypanosoma brucei. HAT is a potentially fatal disease …
Number of citations: 8 beta-static.fishersci.com
M Schröder, M Leiendecker, U Grädler… - Journal of Medicinal …, 2022 - ACS Publications
The highly conserved catalytic sites in protein kinases make it difficult to identify ATP competitive inhibitors with kinome-wide selectivity. Serendipitously, during a dedicated fragment …
Number of citations: 2 pubs.acs.org
K Liu, Y Jiang, F Liu, G Ran, F Huang… - Advanced …, 2023 - Wiley Online Library
The π‐expansion of non‐fullerene acceptors is a promising method for boosting the organic photovoltaic performance by allowing the fine‐tuning of electronic structures and molecular …
Number of citations: 14 onlinelibrary.wiley.com
S Yadav, B Narasimhan - Anti-Cancer Agents in Medicinal …, 2016 - ingentaconnect.com
Cancer is one of the deadliest diseases nowadays and is a great topic for research as the challenging task is to develop new entities with selectivity towards cancerous cells. …
Number of citations: 79 www.ingentaconnect.com
W Huang, Z Zhang, X Barros-Álvarez, CY Koh… - European journal of …, 2016 - Elsevier
A screening hit 1 against Trypanosoma brucei methionyl-tRNA synthetase was optimized using a structure-guided approach. The optimization led to the identification of two novel series …
Number of citations: 26 www.sciencedirect.com
X Huo, D Hou, H Wang, B He, J Fang, Y Meng… - European Journal of …, 2021 - Elsevier
Respiratory syncytial virus (RSV) causes serious lower respiratory tract infections. Currently, the only clinical anti-RSV drug is ribavirin, but ribavirin has serious toxic side effect and can …
Number of citations: 14 www.sciencedirect.com
A Gangrade, V Pathak, CE Augelli-Szafran… - International journal of …, 2018 - mdpi.com
Wnt/β-catenin signaling is upregulated in triple-negative breast cancer (TNBC) compared to other breast cancer subtypes and normal tissues. Current Wnt/β-catenin inhibitors, such as …
Number of citations: 45 www.mdpi.com
D Zhang, R Thimmapaya, XF Zhang… - Journal of neuroscience …, 2011 - Elsevier
KCNQ2/3 voltage-gated potassium channels conduct low-threshold, slowly activating and non-inactivating currents to repolarize the neuronal resting membrane potential. The channels …
Number of citations: 11 www.sciencedirect.com

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